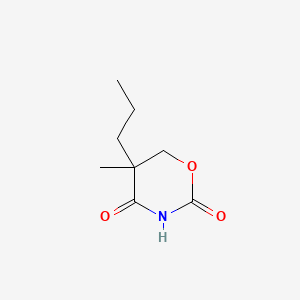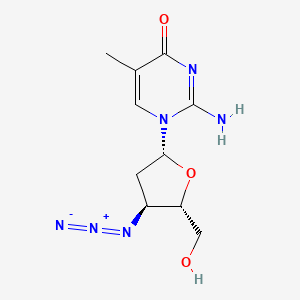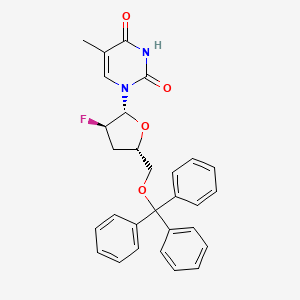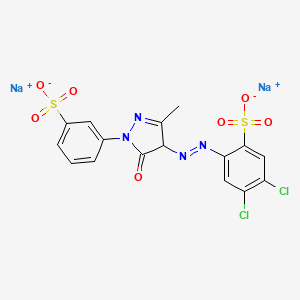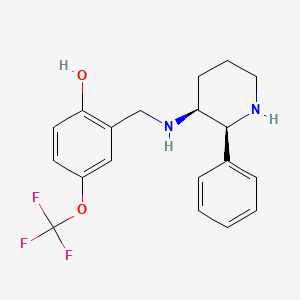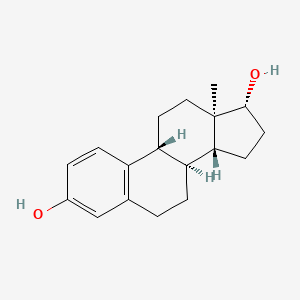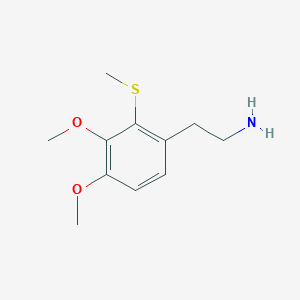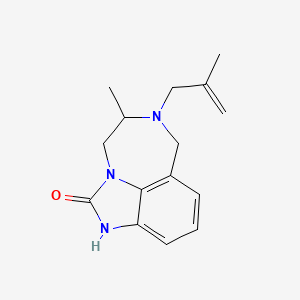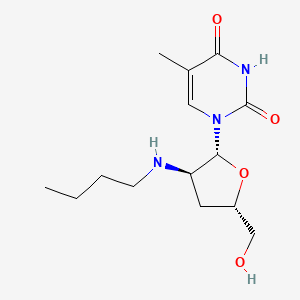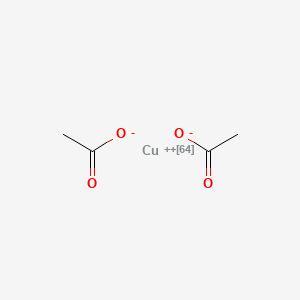
Cupric acetate Cu-64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric acetate Cu-64, also known as copper(II) acetate Cu-64, is a radioactive isotope of copper acetate. It is a chemical compound with the formula Cu(C2H3O2)2, where Cu represents copper and C2H3O2 represents acetate. This compound is characterized by its bright blue or green crystalline appearance and is often used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cupric acetate Cu-64 can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate . The reaction is as follows:
[ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ]
[ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity copper and acetic acid under controlled conditions to ensure the desired isotopic composition. The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cupric acetate Cu-64 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cupric acetate can be oxidized to form copper(II) oxide (CuO) and acetic acid.
Reduction: It can be reduced to copper(I) acetate or metallic copper.
Substitution: Cupric acetate can undergo substitution reactions with other ligands to form different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, oxygen, and reducing agents such as hydrogen or sodium borohydride. The reactions typically occur under ambient conditions, although specific reaction conditions may vary depending on the desired product .
Major Products
The major products formed from these reactions include copper(II) oxide, copper(I) acetate, and various copper complexes depending on the substituting ligands .
Applications De Recherche Scientifique
Cupric acetate Cu-64 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which cupric acetate Cu-64 exerts its effects involves the release of radioactive copper ions, which can interact with various molecular targets and pathways. In biological systems, these copper ions can bind to proteins and enzymes, affecting their function and activity. The radioactive decay of Cu-64 also produces beta particles, which can cause localized damage to cells and tissues, making it useful for targeted radiotherapy .
Comparaison Avec Des Composés Similaires
Cupric acetate Cu-64 can be compared with other similar compounds, such as:
Copper(II) acetate: Non-radioactive form with similar chemical properties but lacks the radioactive isotope.
Copper(I) acetate: A lower oxidation state of copper with different reactivity and applications.
Copper(II) oxide: An oxide form of copper with distinct physical and chemical properties.
This compound is unique due to its radioactive properties, which make it particularly useful in medical and biological research applications .
Propriétés
Numéro CAS |
24381-58-6 |
|---|---|
Formule moléculaire |
C4H6CuO4 |
Poids moléculaire |
182.02 g/mol |
Nom IUPAC |
copper-64(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2/i;;1+0 |
Clé InChI |
OPQARKPSCNTWTJ-OUMJLSBWSA-L |
SMILES isomérique |
CC(=O)[O-].CC(=O)[O-].[64Cu+2] |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


